2,2-Difluoropropylamine hydrochloride

CO2 Capture pKa Fluorinated Amines

Sourcing fluorinated amines with precise CF2 placement for metabolic stability is challenging. 2,2-Difluoropropylamine hydrochloride addresses this as a strategic pharmaceutical intermediate. • Terminal CF2 enhances metabolic stability, lipophilicity, and binding affinity vs. non-fluorinated analogs • HCl salt ensures superior handling and storage stability compared to the free base • Primary amine enables amide coupling, reductive amination, urea and heterocycle synthesis • Key intermediate for protease inhibitor and kinase modulator development programs Supplied as crystalline powder, ≥97% purity. Bulk quantities available.

Molecular Formula C3H8ClF2N
Molecular Weight 131.55 g/mol
CAS No. 868241-48-9
Cat. No. B1349931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoropropylamine hydrochloride
CAS868241-48-9
Molecular FormulaC3H8ClF2N
Molecular Weight131.55 g/mol
Structural Identifiers
SMILESCC(CN)(F)F.Cl
InChIInChI=1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H
InChIKeyIDJKGOWDPKVIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoropropylamine hydrochloride (CAS 868241-48-9) for Scientific Procurement


2,2-Difluoropropylamine hydrochloride (CAS 868241-48-9) is a fluorinated aliphatic amine salt, a building block in pharmaceutical and agrochemical research, and a reagent in organic synthesis . Its molecular formula is C3H8ClF2N, with a molecular weight of 131.55 g/mol and a typical purity of ≥95% . The difluoromethyl group is intended to enhance metabolic stability, lipophilicity, and bioavailability in target molecules . The compound is primarily supplied as a crystalline powder .

Why Generic Substitution is Not Advisable for 2,2-Difluoropropylamine hydrochloride (CAS 868241-48-9)


Direct substitution with non-fluorinated or differently fluorinated alkylamines is not straightforward. The specific placement of two fluorine atoms on the terminal carbon of the propylamine backbone imparts distinct physicochemical properties critical for target applications . The difluoromethyl group is strategically employed to fine-tune pharmacokinetic properties by enhancing metabolic stability, lipophilicity, and binding affinity . Furthermore, the hydrochloride salt form of this specific fluorinated amine provides improved handling and stability compared to its free base .

Quantitative Evidence for 2,2-Difluoropropylamine hydrochloride (CAS 868241-48-9) Procurement Decisions


pKa Depression of 2,2-Difluoropropylamine vs. Butylamine

The free base form, 2,2-difluoropropylamine (3b), was compared to the non-fluorinated analog butylamine (1b) in the context of ammonium ion pKa depression for CO2 capture applications. The difluoropropylamine was found to have a significantly lower pKa, indicating it is a weaker base [1].

CO2 Capture pKa Fluorinated Amines

Differentiation from 2,2-Difluoroethylamine hydrochloride in Synthetic Utility

2,2-Difluoropropylamine hydrochloride is distinguished from the closely related 2,2-difluoroethylamine hydrochloride (CAS 79667-91-7) by its application. While the ethylamine derivative is reported as a precursor for the reactive intermediate difluoromethyl diazomethane, the propylamine derivative is described as a versatile building block for pharmaceuticals and agrochemicals . This suggests different primary reaction pathways and utility profiles.

Organic Synthesis Building Blocks Fluorinated Amines

Differentiation from 3,3,3-Trifluoropropylamine in Physicochemical Profile

The 2,2-difluoropropyl group is often chosen over the 3,3,3-trifluoropropyl group in drug design to modulate molecular properties differently. The difluoromethyl group (CHF2) can act as a lipophilic hydrogen bond donor, whereas the trifluoromethyl group (CF3) is strictly a strong electron-withdrawing group and cannot act as a hydrogen bond donor. This difference can impact target binding and solubility.

Drug Design Pharmacokinetics Fluorine Chemistry

Recommended Research Applications for 2,2-Difluoropropylamine hydrochloride (CAS 868241-48-9)


Medicinal Chemistry: Building Block for Protease Inhibitors and Kinase Modulators

This compound is positioned as a key intermediate in the synthesis of fluorinated pharmaceuticals, particularly protease inhibitors and kinase modulators. The difluoromethyl group is intended to improve the bioavailability of the resulting drug candidates .

CO2 Capture Research: Component of Biomimetic Carbon Capture and Release (CCR) Systems

The free base form has been studied as a component in RuBisCO-mimetic CCR systems. Its fluorination depresses the amine's pKa, enabling CO2 capture (carbamylation) at a lower, more energy-efficient pH compared to non-fluorinated analogs like butylamine [1].

Organic Synthesis: Precursor for Fluorinated Heterocycles and Coupling Reactions

As a primary amine, the compound can participate in various coupling reactions, including amide bond formation, reductive amination, and urea synthesis. It is also suitable for use as a precursor in the synthesis of fluorinated heterocycles .

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